molecular formula C9H8ClNO3 B1429412 Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate CAS No. 127690-17-9

Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate

Cat. No. B1429412
CAS RN: 127690-17-9
M. Wt: 213.62 g/mol
InChI Key: MWRSASWGUWGEKZ-UHFFFAOYSA-N
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Description

“Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate” is a chemical compound . It is a derivative of benzoxazole , a heterocyclic compound that has gained importance in medicinal chemistry due to its wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized through various methods . One such method involves the reaction of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole with ethyl chloroacetate in the presence of anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular formula of “Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate” is C10H9ClO3 . It is a benzoxazole derivative, which is a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Synthesis of Heterocycles

This compound is instrumental in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the formation of four to seven-membered heterocycles, many of which exhibit unique biological activities. These heterocycles are crucial in the development of new pharmaceuticals .

Biological Activity Studies

The oxazole derivatives, to which Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate belongs, are known for a wide spectrum of biological activities. This makes them valuable for medical applications, particularly in the discovery and development of new therapeutic agents .

Anticancer Research

Specific oxazole derivatives have been explored for their potential as anticancer agents. The structural features of these compounds, including the presence of the oxazole ring, are significant in determining their efficacy against various cancer cell lines .

Antimicrobial Applications

The oxazole ring is a common feature in many antimicrobial agents. Research into the antimicrobial properties of oxazole derivatives, including Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate, is ongoing, with the aim of developing new antibiotics and antifungal medications .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives are also being studied for their anti-inflammatory and analgesic properties. These compounds could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that offer better efficacy and fewer side effects .

Neuropharmacological Applications

Research into the neuropharmacological applications of oxazole derivatives is an emerging field. These compounds have shown promise in the treatment of neurological disorders, potentially leading to new treatments for conditions such as Alzheimer’s disease and epilepsy .

properties

IUPAC Name

methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSASWGUWGEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1NC2=C(O1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856261
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127690-17-9
Record name Methyl 7-chloro-2,3-dihydro-1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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